molecular formula C15H21N3O3S B2976850 N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide CAS No. 1356615-10-5

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide

Cat. No.: B2976850
CAS No.: 1356615-10-5
M. Wt: 323.41
InChI Key: QXQXKYGWQBWOHI-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group, a phenyl group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-phenylpropylamine with acetic anhydride to form N-acetyl-3-phenylpropylamine.

    Introduction of the Cyano Group: The intermediate is then reacted with cyanogen bromide (BrCN) to introduce the cyano group, forming N-(1-cyano-1-methyl-3-phenylpropyl)acetamide.

    Sulfonamide Formation: Finally, the compound is treated with N-methylmethanesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the cyano group converted to an amine or other functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methyl-3-phenylpropyl)acetamide: Lacks the sulfonamide group, resulting in different chemical properties and reactivity.

    N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylsulfonamido)acetamide: Similar structure but with a different sulfonamide group, leading to variations in biological activity.

Uniqueness

N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-15(12-16,10-9-13-7-5-4-6-8-13)17-14(19)11-18(2)22(3,20)21/h4-8H,9-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQXKYGWQBWOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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